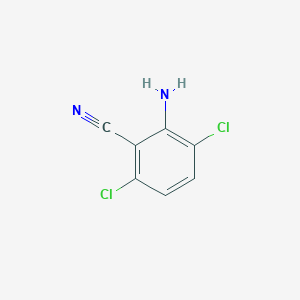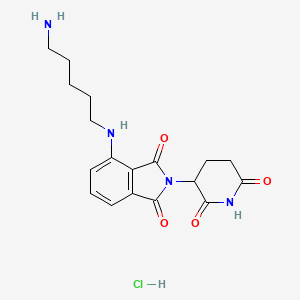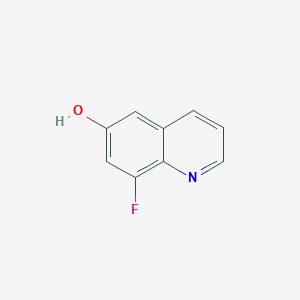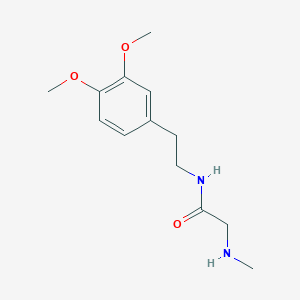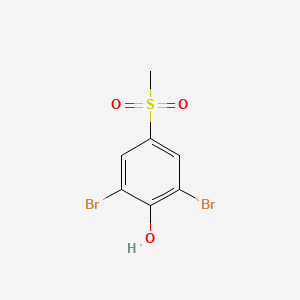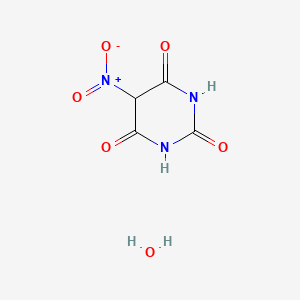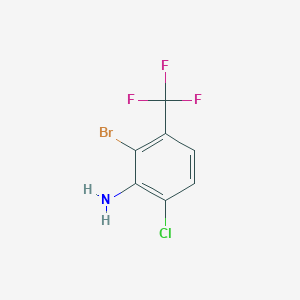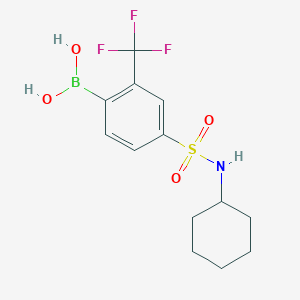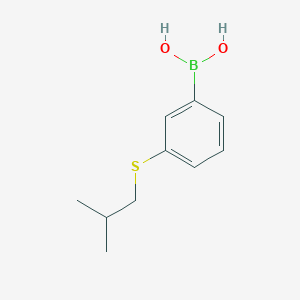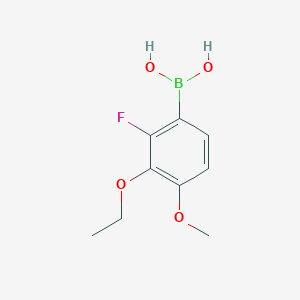
3-Butanoyl-4-fluorophenylboronic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 3-Butanoyl-4-fluorophenylboronic acid is C10H12BFO3 . It has a molecular weight of 210.01 .Chemical Reactions Analysis
Boronic acids, including 3-Butanoyl-4-fluorophenylboronic acid, are known to be involved in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used in the synthesis of many organic compounds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis Methods : A study by Liu Zao (2005) involved synthesizing a derivative of phenylboronic acid, illustrating the potential pathways to synthesize compounds related to 3-Butanoyl-4-fluorophenylboronic acid (Liu Zao, 2005).
- Spectroscopy and Adsorption Studies : Research by Piergies et al. (2013) conducted spectroscopic studies using FT-IR, FT-Raman, and SERS on fluoro and formyl analogues of phenylboronic acids, contributing to understanding the adsorption mechanisms of these compounds (Piergies et al., 2013).
- Halodeboronation Reactions : Szumigala et al. (2004) explored the halodeboronation of aryl boronic acids, a key reaction in the synthesis of various organic compounds, which could be applicable to 3-Butanoyl-4-fluorophenylboronic acid (Szumigala et al., 2004).
Catalysis and Material Science
- Suzuki-Miyaura Coupling Reactions : Research by Erami et al. (2017) demonstrated the use of phenylboronic acids in Suzuki-Miyaura coupling reactions, which are pivotal in the synthesis of complex organic compounds, including fluorinated derivatives (Erami et al., 2017).
- Surface Chemistry Applications : A study by Silva-Quiñones et al. (2021) investigated the reactions of 4-fluorophenylboronic acid with silicon surfaces, indicating its potential in surface chemistry and material science applications (Silva-Quiñones et al., 2021).
Biomedical and Sensor Applications
- Photonic Crystal Glucose-Sensing : Alexeev et al. (2004) developed a photonic crystal glucose-sensing material using derivatives of phenylboronic acid, showcasing its potential in noninvasive biomedical sensing applications (Alexeev et al., 2004).
- Antifungal Activity : Research by Borys et al. (2019) on fluoro-formylphenylboronic acids highlighted their antifungal properties, suggesting potential biomedical applications (Borys et al., 2019).
Liquid Crystals and Polymers
- Liquid Crystal Displays : Jiang et al. (2012) synthesized fluorinated biphenyl liquid crystals, demonstrating the role of fluorophenylboronic acids in the development of advanced materials for display technologies (Jiang et al., 2012).
Mecanismo De Acción
Target of Action
3-Butanoyl-4-fluorophenylboronic acid is a type of phenylboronic acid derivative . Phenylboronic acids are known to be used as inhibitors of serine protease and kinase enzymes , which play a crucial role in the growth, progression, and metastasis of tumor cells .
Mode of Action
Phenylboronic acids, in general, are known to interact with their targets (such as serine protease and kinase enzymes) by forming reversible covalent bonds . This interaction can inhibit the activity of these enzymes, thereby affecting the growth and progression of tumor cells .
Biochemical Pathways
Phenylboronic acids, including 3-Butanoyl-4-fluorophenylboronic acid, are often used as synthetic intermediates in organic synthesis . One of the key reactions they participate in is the Suzuki-Miyaura reaction , which is a type of carbon-carbon bond-forming reaction . This reaction is widely used in the synthesis of various organic compounds, including many inhibitors of serine proteases .
Pharmacokinetics
The suzuki-miyaura reaction, in which this compound is often used, is known for its mild and functional group tolerant reaction conditions . This suggests that compounds synthesized through this reaction, including potential drugs, may have favorable ADME properties.
Result of Action
The result of the action of 3-Butanoyl-4-fluorophenylboronic acid is largely dependent on the specific biochemical context in which it is used. As a potential inhibitor of serine protease and kinase enzymes, it could contribute to the suppression of tumor growth and progression . .
Action Environment
The action of 3-Butanoyl-4-fluorophenylboronic acid, like that of many other chemical compounds, can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura reaction can be affected by the presence of certain functional groups, the choice of catalyst, and the reaction conditions . .
Propiedades
IUPAC Name |
(3-butanoyl-4-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BFO3/c1-2-3-10(13)8-6-7(11(14)15)4-5-9(8)12/h4-6,14-15H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKNUQIMTSFYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)CCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butanoyl-4-fluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




